molecular formula C15H17ClN2O2 B1418340 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride CAS No. 1170283-86-9

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

Cat. No. B1418340
M. Wt: 292.76 g/mol
InChI Key: ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 519150-65-3 . It is used for proteomics research . The IUPAC name for this compound is 2-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .


Molecular Structure Analysis

The molecular weight of this compound is 256.3 . The InChI key for this compound is SJUVKSDEXHEPSA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are primarily synthesized for research purposes. For instance, novel benzo[h]-1,6-naphthyridines were synthesized via cyclocondensation, which were then characterized by spectral and analytical methods to explore their chemical properties and potential applications in various fields (Ghotekar et al., 2010).
  • Another study focused on the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions, showcasing the compound’s versatility and adaptability in chemical synthesis (Li et al., 2013).

Applications in Drug Development and Therapeutic Research

  • Some derivatives have shown promise in drug development and therapeutic research. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones exhibited potent cytotoxicity against murine leukemia and Lewis lung carcinoma, indicating their potential in cancer therapy (Deady et al., 2005).
  • Another study synthesized a series of derivatives which demonstrated significant cytotoxicity, indicating their potential application in cancer treatment. The study aimed to improve the pharmacokinetic characteristics of these compounds for preclinical studies, reflecting ongoing research in optimizing these compounds for therapeutic use (林凱鵬, 2006).

Analytical and Structural Analysis

  • Research on these compounds also involves detailed structural and analytical studies. For example, a study conducted single-crystal structure analysis and evaluated the antimicrobial activity of certain synthesized compounds, providing insights into their molecular structure and potential biological applications (Radwan et al., 2020).
  • Advanced techniques like Density Functional Theory (DFT) calculations, electronic structure, and non-linear optical (NLO) analysis are employed to understand the physical and chemical characteristics of these compounds, further indicating their potential in material science and nanotechnology (Halim & Ibrahim, 2017).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 2
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 3
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 4
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 5
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

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